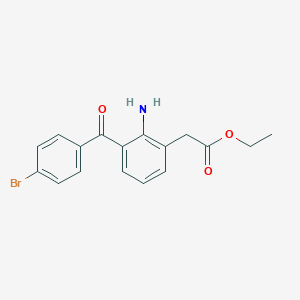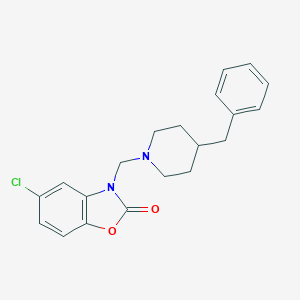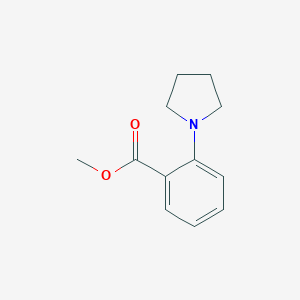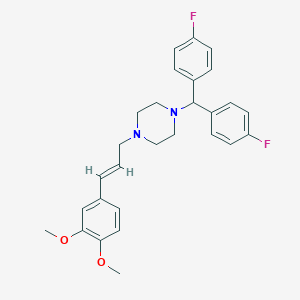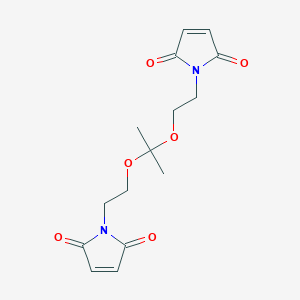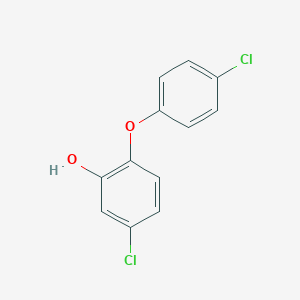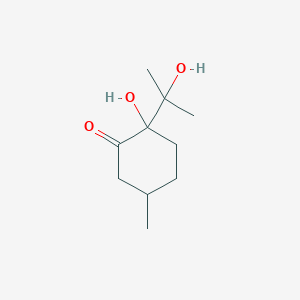
2-Hydroxy-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-one, commonly known as HPMC, is a chemical compound widely used in the pharmaceutical and food industries. HPMC is a white, odorless, and tasteless powder that is soluble in water and alcohol.
Mechanism Of Action
The mechanism of action of HPMC is not fully understood. However, it is believed that HPMC acts as a gelling agent by forming a three-dimensional network of hydrogen bonds in the presence of water. This network traps the drug molecules, which are released slowly over time. HPMC also acts as a binder by forming strong bonds with the active pharmaceutical ingredient and other excipients, ensuring that the tablet remains intact during manufacturing and storage.
Biochemical And Physiological Effects
HPMC is considered safe for human consumption and has no known adverse effects. However, it should be noted that HPMC is not metabolized by the body and is excreted unchanged in the feces. Therefore, HPMC does not have any direct biochemical or physiological effects on the body.
Advantages And Limitations For Lab Experiments
One of the main advantages of using HPMC in lab experiments is its ability to form gels in the presence of water, which makes it an ideal drug delivery system. HPMC is also stable under a wide range of pH and temperature conditions, making it suitable for use in various formulations. However, HPMC has some limitations, such as its poor solubility in organic solvents, which can make it difficult to incorporate into certain formulations.
Future Directions
There are several future directions for HPMC research. One area of interest is the development of novel drug delivery systems using HPMC. Researchers are exploring the use of HPMC in combination with other polymers and excipients to improve drug solubility and bioavailability. Another area of research is the use of HPMC in the development of functional foods, such as probiotic and prebiotic formulations. Finally, there is a growing interest in the use of HPMC in 3D printing, which has the potential to revolutionize the manufacturing of pharmaceuticals and medical devices.
Conclusion
In conclusion, HPMC is a versatile chemical compound with numerous applications in the pharmaceutical and food industries. Its ability to form gels in the presence of water makes it an ideal drug delivery system, while its stability under different conditions makes it suitable for use in various formulations. Future research on HPMC is focused on developing novel drug delivery systems, functional foods, and 3D printing applications.
Synthesis Methods
HPMC is synthesized through the reaction of 5-methylcyclohexanone with acetone and hydrogen peroxide in the presence of a catalyst. The reaction produces HPMC as the main product and water as a by-product. The synthesis of HPMC is a complex process that requires careful control of reaction conditions, such as temperature, pressure, and catalyst concentration.
Scientific Research Applications
HPMC is widely used in scientific research, particularly in the fields of pharmaceuticals and food science. In pharmaceutical research, HPMC is used as a drug delivery system due to its ability to form gels in the presence of water. HPMC is also used as a binder, coating agent, and viscosity enhancer in tablet formulations. In food science, HPMC is used as a thickener, stabilizer, and emulsifier in various food products.
properties
CAS RN |
119980-52-8 |
|---|---|
Product Name |
2-Hydroxy-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-one |
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-hydroxy-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O3/c1-7-4-5-10(13,8(11)6-7)9(2,3)12/h7,12-13H,4-6H2,1-3H3 |
InChI Key |
XLMBNVAYUFZAML-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(=O)C1)(C(C)(C)O)O |
Canonical SMILES |
CC1CCC(C(=O)C1)(C(C)(C)O)O |
synonyms |
Cyclohexanone, 2-hydroxy-2-(1-hydroxy-1-methylethyl)-5-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



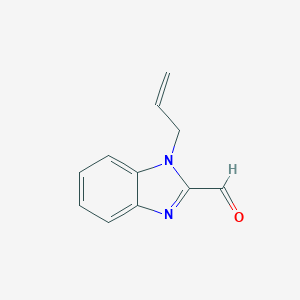
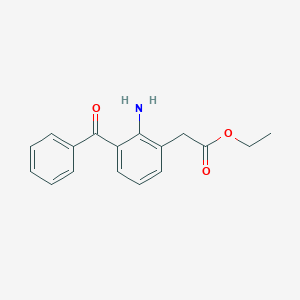
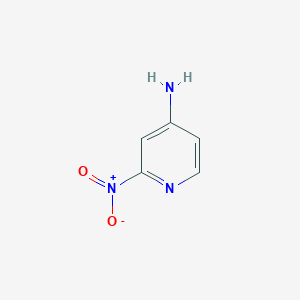
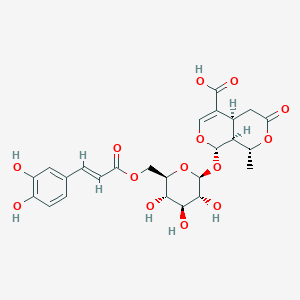
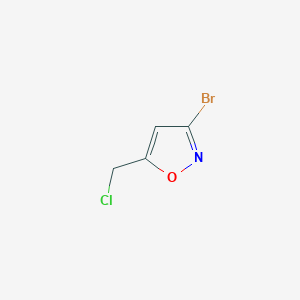
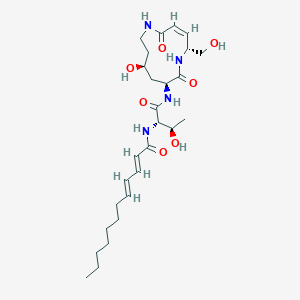
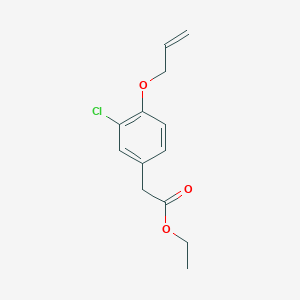
![4,5-Dibromo-1-methyl-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)-1H-pyrrole-2-carboxamide](/img/structure/B56732.png)
